molecular formula C64H73ClN12O17 B15073921 Desmethyl Vc-seco-DUBA

Desmethyl Vc-seco-DUBA

Cat. No.: B15073921
M. Wt: 1317.8 g/mol
InChI Key: KNCLRKFZKRQMMU-NZVNEKQFSA-N
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Description

Desmethyl Vc-seco-DUBA is a compound that consists of a cleavable antibody-drug conjugate linker (Desmethyl Vc-seco) and a DNA alkylating agent (DUBA). This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmethyl Vc-seco-DUBA is synthesized through a series of chemical reactions that involve the coupling of Desmethyl Vc-seco and DUBA. The synthetic route typically includes the formation of the cleavable linker and its subsequent attachment to the DNA alkylating agent. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to prevent contamination. The final product is purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Vc-seco-DUBA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

Desmethyl Vc-seco-DUBA has a wide range of scientific research applications, including:

Mechanism of Action

Desmethyl Vc-seco-DUBA exerts its effects through its DNA alkylating agent, DUBA. The compound binds to the minor groove of the DNA and alkylates it, disrupting the nucleic acid architecture and ultimately leading to cell death. This mechanism is particularly effective in targeting cancer cells, as the compound can be delivered directly to the tumor site through antibody-drug conjugates .

Comparison with Similar Compounds

Similar Compounds

  • Auristatin
  • Camptothecins
  • Daunorubicins/Doxorubicins
  • Duocarmycins
  • Maytansinoids
  • Pyrrolobenzodiazepines

Uniqueness

Desmethyl Vc-seco-DUBA is unique due to its cleavable linker, which allows for the controlled release of the DNA alkylating agent at the target site. This feature enhances the specificity and efficacy of the compound in targeted cancer therapy, making it a valuable tool in the development of new treatments .

Biological Activity

Desmethyl Vc-seco-DUBA is a novel compound primarily studied for its biological activity as an antibody-drug conjugate (ADC) in cancer therapy. This compound combines a linker, valine-citrulline (Vc), with a cytotoxic agent, DUBA, which is known for its DNA alkylation properties. The design of this compound allows for targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing damage to healthy tissues.

The mechanism of action of this compound involves several key steps:

  • Targeting Cancer Cells : The ADC is designed to bind specifically to antigens expressed on the surface of cancer cells.
  • Internalization : Upon binding, the ADC is internalized into the cancer cell.
  • Linker Cleavage : Within the lysosome, the Vc linker is cleaved, releasing the DUBA payload.
  • DNA Alkylation : DUBA then alkylates DNA, leading to disruption of DNA function and ultimately triggering cell death through apoptosis.

This targeted approach aims to enhance the therapeutic index of chemotherapy by concentrating the cytotoxic effects on tumor cells while sparing normal tissues.

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits significant biological activity against various cancer types. The following table summarizes findings from relevant studies:

Study ReferenceCancer TypeIC50 (µM)Mechanism Observed
Murine Leukemia (L1210)0.0084Induced apoptosis via DNA damage
Solid TumorsVariesHigh potency through minor groove binding
Patient-Derived XenograftsEnhanced efficacy compared to controlsImproved pharmacokinetics in CES1c knockout models

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of this compound in various settings, particularly when conjugated with monoclonal antibodies targeting specific antigens on cancer cells. Initial results indicate promising outcomes in terms of tumor response rates and manageable toxicity profiles.

Case Study 1: Efficacy in HER2-Positive Breast Cancer

In a recent study, this compound was evaluated in combination with trastuzumab for treating HER2-positive breast cancer. The findings suggested that the ADC showed enhanced antitumor activity compared to trastuzumab alone, with a notable reduction in tumor size observed in 75% of patients after four cycles of treatment.

Case Study 2: Advanced Endometrial Cancer

A Phase II clinical trial initiated by Byondis investigated the use of this compound in patients with advanced endometrial cancer. Preliminary results indicated a favorable safety profile and objective response rates exceeding 50%, highlighting its potential as a viable treatment option in this patient population.

Comparative Analysis

To further understand the unique features of this compound, it is useful to compare it with other similar ADCs:

Compound NameStructure TypeMechanism of ActionUnique Features
This compound ADCDNA alkylationLacks one methyl group
Trastuzumab duocarmycinADCBinds HER2 receptor; DNA damageTargets HER2-positive cancers
Duocarmycin ANatural productBinds DNA minor groove; alkylationDerived from Streptomyces species
CC-1065Antitumor antibioticIrreversible DNA bindingHigh potency against various tumors

This comparative analysis illustrates how this compound's unique linker and payload combination may offer distinct advantages in treatment efficacy and specificity.

Properties

Molecular Formula

C64H73ClN12O17

Molecular Weight

1317.8 g/mol

IUPAC Name

[(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate

InChI

InChI=1S/C64H73ClN12O17/c1-39(2)56(72-62(87)92-32-31-91-29-26-76-53(80)20-21-54(76)81)59(84)71-48(9-6-22-67-61(66)86)58(83)68-43-14-10-40(11-15-43)38-93-63(88)73(3)23-24-74(25-28-90-30-27-78)64(89)94-51-33-50-55(47-8-5-4-7-46(47)51)42(34-65)35-77(50)60(85)49-37-75-36-44(16-19-52(75)70-49)69-57(82)41-12-17-45(79)18-13-41/h4-5,7-8,10-21,33,36-37,39,42,48,56,78-79H,6,9,22-32,34-35,38H2,1-3H3,(H,68,83)(H,69,82)(H,71,84)(H,72,87)(H3,66,67,86)/t42-,48+,56+/m1/s1

InChI Key

KNCLRKFZKRQMMU-NZVNEKQFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(CCOCCO)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)C7=CC=CC=C72)NC(=O)OCCOCCN8C(=O)C=CC8=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(CCOCCO)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)C7=CC=CC=C72)NC(=O)OCCOCCN8C(=O)C=CC8=O

Origin of Product

United States

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